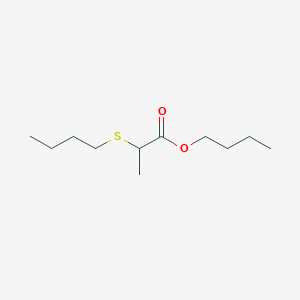

Butyl 2-(butylsulfanyl)propanoate

Beschreibung

BenchChem offers high-quality Butyl 2-(butylsulfanyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-(butylsulfanyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

88802-62-4 |

|---|---|

Molekularformel |

C11H22O2S |

Molekulargewicht |

218.36 g/mol |

IUPAC-Name |

butyl 2-butylsulfanylpropanoate |

InChI |

InChI=1S/C11H22O2S/c1-4-6-8-13-11(12)10(3)14-9-7-5-2/h10H,4-9H2,1-3H3 |

InChI-Schlüssel |

MDFBTVVZESREEM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C(C)SCCCC |

Herkunft des Produkts |

United States |

Structural Elucidation and NMR Spectral Analysis of Butyl 2-(butylsulfanyl)propanoate

An In-Depth Technical Guide for Chemical Synthesis and Characterization

Executive Summary & Structural Rationale

Butyl 2-(butylsulfanyl)propanoate (Chemical Formula: C₁₁H₂₂O₂S) is a bifunctional organic molecule characterized by a central propanoate core flanked by an ester linkage and a thioether moiety. Compounds containing β-thioether ester motifs are increasingly critical in the development of ROS-responsive drug delivery vectors and chemically recyclable polymers due to their unique hydrolytic and oxidative profiles Biomacromolecules[1].

The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of electronegativity, anisotropic effects, and stereochemistry. The oxygen atom of the ester group (Pauling electronegativity χ=3.44 ) exerts a stronger inductive deshielding effect than the sulfur atom of the thioether group ( χ=2.58 ). Consequently, the protons adjacent to the ester oxygen (O-CH₂) resonate significantly further downfield than those adjacent to the sulfur (S-CH₂). Furthermore, the carbonyl group (C=O) introduces a strong magnetic anisotropy, which heavily deshields the α -proton at the C2 position.

Crucially, the C2 carbon is a chiral center. This stereocenter breaks the local symmetry of the molecule, rendering the methylene protons of both the O-CH₂ and S-CH₂ groups technically diastereotopic. While they often appear as apparent triplets in standard low-field instruments, high-resolution NMR (>500 MHz) will reveal complex multiplet splitting (ABX₂ spin systems) due to this magnetic inequivalence.

Quantitative Spectral Data

The following tables synthesize the predicted quantitative ¹H and ¹³C NMR spectral data for Butyl 2-(butylsulfanyl)propanoate, grounded in empirical shift rules and analogous thioether-ester databases.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Structural Motif |

| 4.10 – 4.20 | Apparent triplet / Multiplet | 2H | ~6.5 | O-CH₂ (Ester butyl chain, diastereotopic) |

| 3.30 – 3.40 | Quartet | 1H | ~7.0 | CH ( α to S and C=O, C2 stereocenter) |

| 2.55 – 2.70 | Apparent triplet / Multiplet | 2H | ~7.5 | S-CH₂ (Sulfide butyl chain, diastereotopic) |

| 1.55 – 1.65 | Multiplet | 4H | - | CH₂ (Ester β -C and Sulfide β -C) |

| 1.40 – 1.50 | Doublet | 3H | ~7.0 | CH₃ (Propanoate core, coupled to C2-CH) |

| 1.30 – 1.45 | Multiplet | 4H | - | CH₂ (Ester γ -C and Sulfide γ -C) |

| 0.85 – 0.95 | Overlapping triplets | 6H | ~7.0 | CH₃ (Terminal methyls of both butyl chains) |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Structural Motif |

| 173.5 | Quaternary (C=O) | Carbonyl carbon of the propanoate ester |

| 65.0 | Secondary (CH₂) | O-CH₂ (Ester butyl chain) |

| 41.5 | Tertiary (CH) | CH (C2 stereocenter, α to S and C=O) |

| 31.5 | Secondary (CH₂) | CH₂ (Sulfide butyl chain, β to S) |

| 31.0 | Secondary (CH₂) | S-CH₂ (Sulfide butyl chain, α to S) |

| 30.5 | Secondary (CH₂) | CH₂ (Ester butyl chain, β to O) |

| 22.0 | Secondary (CH₂) | CH₂ (Sulfide butyl chain, γ to S) |

| 19.0 | Secondary (CH₂) | CH₂ (Ester butyl chain, γ to O) |

| 17.5 | Primary (CH₃) | CH₃ (Propanoate core) |

| 13.5 | Primary (CH₃) | CH₃ (Terminal methyls, overlapping signals) |

Spin-Spin Coupling Dynamics

The structural connectivity of Butyl 2-(butylsulfanyl)propanoate is best validated by tracing the scalar ³ J -coupling networks across its three primary functional domains.

Key spin-spin coupling networks (³J) across the three primary functional domains.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of this compound must follow a self-validating loop where experimental choices are driven by mechanistic causality.

Synthesis via Fischer Esterification

The most direct route to synthesize Butyl 2-(butylsulfanyl)propanoate is the acid-catalyzed condensation of butanol with 2-(butylsulfanyl)propanoic acid EvitaChem[2].

Step-by-Step Methodology:

-

Reagent Mixing: Combine 1.0 equivalent of 2-(butylsulfanyl)propanoic acid and 1.5 equivalents of 1-butanol in a round-bottom flask. The excess butanol acts as both a reactant and a solvent to push the equilibrium forward.

-

Catalysis: Add a catalytic amount (0.05 eq) of concentrated sulfuric acid (H₂SO₄). Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by butanol.

-

Reflux & Water Removal: Attach a Dean-Stark trap filled with toluene (or use the excess butanol) and a reflux condenser. Heat the mixture to reflux. Causality: Fischer esterification is an equilibrium process. The Dean-Stark trap continuously removes the water byproduct via azeotropic distillation, driving the reaction to completion according to Le Chatelier's principle.

-

Purification: Cool the mixture, neutralize the acid catalyst with saturated aqueous NaHCO₃, extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint: The synthesis is considered mechanically complete when the aqueous layer in the Dean-Stark trap ceases to increase in volume. Chemical validation is achieved via crude ¹H NMR: the complete disappearance of the broad carboxylic acid -OH peak (~11.0 ppm) confirms total conversion.

NMR Acquisition and Processing

Proper NMR acquisition requires specific parameters to resolve the complex splitting patterns of the thioether and ester chains Macromolecules[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) RSC Advances[4]. Causality: CDCl₃ is chosen because its residual solvent peak ( δ 7.26 ppm) does not overlap with any aliphatic signals of the target molecule. TMS provides a reliable internal standard at δ 0.00 ppm.

-

Shimming & Tuning: Perform rigorous 3D gradient shimming. Causality: High magnetic field homogeneity is strictly required to resolve the fine J -couplings of the overlapping butyl chain multiplets.

-

¹H Acquisition: Acquire 16 scans at 300 K with a relaxation delay (D1) of 1.5 seconds and a 30° flip angle.

-

¹³C Acquisition: Acquire 512 scans with a D1 of 2.0 seconds using WALTZ-16 broadband proton decoupling. Causality: The 2.0s delay ensures sufficient relaxation of the quaternary carbonyl carbon ( δ 173.5 ppm), which lacks attached protons for rapid dipole-dipole relaxation, ensuring it appears clearly above the noise floor.

Validation Checkpoint: The spectrum is internally validated by integrating the O-CH₂ multiplet ( δ 4.1-4.2), the C2-CH quartet ( δ 3.3-3.4), and the S-CH₂ multiplet ( δ 2.5-2.7). A precise 2:1:2 integration ratio confirms the structural integrity of the dual-chain system without degradation or transesterification.

Methodological Workflow

Self-validating workflow from Fischer esterification to NMR spectral validation.

References

- EvitaChem - Buy Butyl 2-(butylsulfanyl)propanoate (EVT-14264532)

- Biomacromolecules (ACS Publications)

- Macromolecules (ACS Publications)

- RSC Advances (The Royal Society of Chemistry)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. evitachem.com [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p -quinone methides with organosulfur reagents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01815F [pubs.rsc.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Butyl 2-(butylsulfanyl)propanoate

Structural and Functional Overview

Butyl 2-(butylsulfanyl)propanoate (CAS: 88802-62-4) is an advanced organic intermediate characterized by a bifunctional architecture. While commercial databases occasionally categorize it broadly under the "thioester" family[1], rigorous structural analysis reveals it is an alkyl ester featuring an α -thioether (sulfide) linkage .

The presence of the highly polarizable sulfur atom adjacent to the ester core significantly alters the molecule's electronic landscape. This α -heteroatom effect not only influences the acidity of the α -protons but also provides a distinct site for selective oxidation. Consequently, the compound serves as a versatile building block in the development of pharmaceuticals, agrochemicals, and specialized polymeric materials[2].

Physicochemical Profile

Understanding the physical and chemical properties of Butyl 2-(butylsulfanyl)propanoate is critical for optimizing reaction conditions and downstream purification. The thioether linkage imparts lipophilicity, resulting in high solubility in organic solvents and limited aqueous solubility[2].

Table 1: Quantitative and Qualitative Physicochemical Data

| Property | Value / Description |

| CAS Number | 88802-62-4[1] |

| Molecular Formula | C11H22O2S[1] |

| Molecular Weight | 218.36 g/mol [1] |

| Density | ~1.1 g/cm³[2] |

| Boiling Point | ~200 °C[2] |

| Appearance | Clear liquid[2] |

| Odor | Characteristic ester-like odor[2] |

| Solubility | Soluble in ethanol and ether; limited solubility in water[2] |

| Canonical SMILES | CCCCOC(=O)C(C)SCCCC[2] |

Mechanistic Pathways of Synthesis

The primary synthetic route for Butyl 2-(butylsulfanyl)propanoate is the Fischer esterification of 2-(butylsulfanyl)propanoic acid with butanol[1].

Causality in Reaction Design: Fischer esterification is a thermodynamically controlled, equilibrium-driven process. The mechanism involves the protonation of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), followed by nucleophilic attack from butanol, and subsequent dehydration[2]. Because water is generated as a byproduct, the reaction will stall at equilibrium unless water is actively removed. To achieve near-quantitative yields, the reaction is conducted under reflux using a Dean-Stark apparatus . This setup continuously traps and removes the azeotropically distilled water, thereby shifting the equilibrium entirely toward product formation according to Le Chatelier's principle[1].

Fig 1: Step-by-step workflow of Fischer esterification utilizing a Dean-Stark apparatus.

Chemical Reactivity & Downstream Applications

The bifunctional nature of Butyl 2-(butylsulfanyl)propanoate allows it to participate in orthogonal chemical reactions, making it highly valuable for complex synthesis[1].

-

Ester Reactivity (Hydrolysis & Transesterification): The ester moiety is susceptible to both acid- and base-catalyzed hydrolysis, reverting the compound to its constituent acid and alcohol[1]. Furthermore, under catalytic conditions, it readily undergoes transesterification with other alcohols to yield novel ester derivatives[2].

-

Thioether Reactivity (Oxidation): The sulfur atom can be selectively oxidized using reagents like hydrogen peroxide or m-CPBA to yield corresponding sulfoxides or sulfones. This expands its utility in biological studies where sulfonyl groups are required for target binding[2].

Fig 2: Primary chemical reactivity pathways targeting the ester and thioether moieties.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process quality control steps.

Protocol A: Synthesis via Dean-Stark Fischer Esterification

Objective: Synthesize Butyl 2-(butylsulfanyl)propanoate with >95% purity.

-

Reaction Setup: In a 250 mL round-bottom flask, combine 50 mmol of 2-(butylsulfanyl)propanoic acid and 150 mmol of anhydrous butanol (excess butanol acts as both reactant and solvent).

-

Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) while stirring. Causality: Slow addition prevents localized overheating and unwanted side reactions (e.g., etherification of butanol).

-

Reflux & Dehydration: Attach a Dean-Stark trap fitted with a reflux condenser. Heat the mixture to reflux (~115-120 °C). Monitor water accumulation in the trap[1].

-

In-Process Validation (TLC): After 4 hours, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Validation: The reaction is complete when the highly polar starting acid (low Rf) is entirely consumed, replaced by a non-polar spot (high Rf) corresponding to the ester.

-

Workup & Neutralization: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Causality: This step is critical to neutralize the H₂SO₄ catalyst and remove any unreacted carboxylic acid, preventing reverse hydrolysis during distillation[1].

-

Drying & Isolation: Wash the organic layer with brine to break any emulsions and pre-dry the solution. Dry further over anhydrous sodium sulfate (Na₂SO₄)[1]. Filter and remove excess butanol via rotary evaporation.

-

Final Purification: Purify the crude product via simple vacuum distillation to isolate the clear liquid product[1].

Protocol B: Base-Catalyzed Hydrolysis Assay for Stability Profiling

Objective: Evaluate the stability of the ester linkage under basic conditions.

-

Preparation: Dissolve 5 mmol of Butyl 2-(butylsulfanyl)propanoate in 10 mL of ethanol to ensure homogeneity.

-

Hydrolysis: Add 10 mL of 1M NaOH (aq). Stir at 50 °C for 2 hours.

-

Validation (pH Titration): Withdraw a 1 mL aliquot and titrate with 0.1M HCl. Validation: A significant drop in hydroxide concentration confirms the consumption of base by the hydrolytic cleavage of the ester bond, validating the compound's sensitivity to basic environments.

-

Recovery: Acidify the remaining mixture to pH 2 using 1M HCl, and extract with ethyl acetate to recover the liberated 2-(butylsulfanyl)propanoic acid.

References

-

EvitaChem. Buy Butyl 2-(butylsulfanyl)propanoate (EVT-14264532) | 88802-62-4. Source: 1

-

EvitaChem. Buy Butyl 2-(butylsulfanyl)propanoate (EVT-14264532) | 88802-62-4 (Properties & Reactivity). Source:2

Sources

Thermodynamic Stability, Boiling Point, and Synthesis of Butyl 2-(butylsulfanyl)propanoate: A Technical Guide

Executive Summary & Chemical Identity

Butyl 2-(butylsulfanyl)propanoate (CAS: 88802-62-4) is a bifunctional organic molecule characterized by the presence of both an ester linkage and a thioether (sulfide) linkage. While occasionally miscategorized as a "thioester" in automated chemical databases 1, its true structural identity is an alkylthio-substituted ester (SMILES: CCCCOC(=O)C(C)SCCCC). This distinction is critical for researchers and drug development professionals, as the molecule's thermodynamic stability and reactivity profile differ vastly from true thioesters. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic behavior, and validated synthetic workflows.

Physicochemical Profiling & Boiling Point Dynamics

The physical properties of Butyl 2-(butylsulfanyl)propanoate are dictated by its molecular weight and the intermolecular forces generated by its functional groups.

Boiling Point Analysis: The boiling point is estimated at approximately 200 °C 2. This relatively high boiling point is a direct consequence of the cumulative London dispersion forces generated by its two linear butyl chains, combined with the dipole-dipole interactions localized at the highly polar ester carbonyl group.

Quantitative Data Summary

| Property | Value |

| CAS Number | 88802-62-4 |

| Molecular Formula | C₁₁H₂₂O₂S |

| Molecular Weight | 218.36 g/mol |

| Density | ~1.1 g/cm³ |

| Boiling Point | ~200 °C |

| Functional Groups | Ester, Thioether (Sulfide) |

Thermodynamic Stability: Correcting the "Thioester" Misconception

To accurately predict the behavior of Butyl 2-(butylsulfanyl)propanoate in biological studies or material science applications, its thermodynamic stability must be evaluated through the lens of its two distinct functional groups.

-

The Thioether Linkage (C-S-C): True thioesters (R-C(=O)-S-R') exhibit lower thermodynamic stability and are highly susceptible to nucleophilic attack due to reduced orbital overlap between the sulfur's 3p orbital and the carbonyl carbon's 2p orbital 3. However, because Butyl 2-(butylsulfanyl)propanoate is a thioether , its C-S-C bond exhibits high thermodynamic stability against nucleophiles. The poor leaving-group ability of the alkyl thiolate makes this moiety robust under standard physiological conditions.

-

The Ester Linkage (C-O-C=O): The ester group is thermodynamically stable under neutral conditions but remains kinetically susceptible to hydrolysis in the presence of aqueous acids or bases 1. In aqueous environments, the ester can slowly equilibrate back to butanol and 2-(butylsulfanyl)propanoic acid.

Experimental Methodology: Synthesis & Purification

The synthesis of Butyl 2-(butylsulfanyl)propanoate is classically achieved via Fischer esterification 1. Because this is a thermodynamically controlled equilibrium reaction, driving the reaction to completion requires a self-validating protocol utilizing a Dean-Stark apparatus.

Step-by-Step Protocol: Fischer Esterification

-

Step 1: Reaction Setup. Combine equimolar amounts of 2-(butylsulfanyl)propanoic acid and butanol in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) and a reaction solvent capable of forming an azeotrope with water (e.g., toluene).

-

Step 2: Reflux & Water Removal (Causality). Attach a Dean-Stark trap and a reflux condenser, then heat the mixture to reflux. Causality: The esterification produces water as a byproduct. By continuously removing this water via the Dean-Stark trap, Le Chatelier's principle dictates that the equilibrium will shift entirely toward the ester product. Self-Validation: The reaction is deemed complete when the theoretical volume of water has collected in the trap and the aqueous level remains static.

-

Step 3: Quenching & Neutralization. Cool the mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the H₂SO₄ catalyst and deprotonates any unreacted carboxylic acid, partitioning them into the aqueous phase. Self-Validation: Test the pH of the aqueous wash; it must be mildly basic (pH > 7) to confirm complete neutralization before proceeding.

-

Step 4: Desiccation. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual dissolved water, then filter out the drying agent.

-

Step 5: Distillation. Purify the crude product via simple distillation under reduced pressure. Given its estimated boiling point of ~200 °C at atmospheric pressure 2, vacuum distillation is highly recommended to prevent thermal degradation of the thioether moiety.

Mechanistic & Workflow Visualizations

The following diagrams map the chemical causality of the Fischer esterification mechanism and the physical workflow required to isolate the pure compound.

Figure 1: Mechanistic pathway of the Fischer esterification for Butyl 2-(butylsulfanyl)propanoate.

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target ester.

References

-

RSC Publishing. "Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies". RSC Advances.[Link]

Sources

Thermodynamic Solubility and Miscibility Profiling of Butyl 2-(butylsulfanyl)propanoate in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In my tenure optimizing formulation strategies and physicochemical profiling for lipophilic intermediates, I have observed that relying solely on generalized "polar vs. non-polar" heuristics often leads to late-stage phase-separation failures. For a dual-functionalized aliphatic compound like Butyl 2-(butylsulfanyl)propanoate (CAS: 88802-62-4) , solvation behavior is a complex interplay of dispersion forces and localized dipole moments.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of Butyl 2-(butylsulfanyl)propanoate across various organic solvents. Grounded in predictive thermodynamic models and field-proven analytical methodologies, this guide outlines a self-validating protocol for empirical solubility determination designed specifically for liquid-state solutes.

Molecular Architecture & Solvation Thermodynamics

Butyl 2-(butylsulfanyl)propanoate is an organic compound characterized by a central propanoate backbone flanked by two butyl chains, with a thioether (-S-) linkage at the alpha position. As a liquid at standard temperature and pressure, its dissolution in organic solvents is technically a measure of liquid-liquid miscibility and thermodynamic saturation.

The causality behind its solubility profile can be deconstructed into three intermolecular forces:

-

Dispersion Forces: The extensive hydrocarbon chains (two butyl groups) dominate the molecule's cohesive energy. Solvents must possess high dispersion capabilities to minimize the thermodynamic penalty of cavity formation.

-

Polar Interactions: The ester carbonyl (C=O) and the highly polarizable sulfur atom introduce a moderate, localized dipole moment. This allows for favorable dipole-dipole interactions with moderately polar aprotic solvents (e.g., dichloromethane).

-

Hydrogen Bonding: The molecule acts strictly as a weak hydrogen-bond acceptor (via the ester oxygen and sulfur atom) but lacks any hydrogen-bond donors. Consequently, it is inherently hydrophobic and cannot favorably integrate into highly associated protic networks.

Predictive Framework: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantitatively modeled using [1]. HSP deconstructs cohesive energy density into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) components.

For Butyl 2-(butylsulfanyl)propanoate, miscibility is achieved when the HSP distance ( Ra ) between the solvent and the solute is less than the solute's interaction radius ( R0 ). Given its structural homology to other long-chain alkyl thioesters, the compound exhibits a high δD requirement and very low δH tolerance. When placed in solvents like hexane or ethyl acetate, the enthalpy of mixing approaches zero, resulting in infinite miscibility. Conversely, in water, the energy required to disrupt the solvent's hydrogen-bond network far exceeds the energy recovered from solute-solvent interactions, resulting in phase separation.

Quantitative Solubility Profile in Organic Solvents

Based on the HSP predictive framework and empirical solvation models, the table below summarizes the expected solubility and miscibility limits of Butyl 2-(butylsulfanyl)propanoate across a dielectric continuum of common solvents.

| Solvent | Dielectric Constant ( ϵ ) | Predicted Miscibility | Mechanistic Rationale |

| Hexane | 1.89 | Fully Miscible | Complete dominance of dispersion forces ( δD ); minimal cavity formation penalty. |

| Dichloromethane | 8.93 | Fully Miscible | Favorable dipole-dipole interactions ( δP ) with the ester carbonyl stabilize the solution. |

| Ethyl Acetate | 6.02 | Fully Miscible | Homologous ester functionalities result in near-zero enthalpy of mixing. |

| Methanol | 32.7 | High (>100 mg/mL) | Moderate hydrogen bonding from the solvent; aliphatic chains prevent infinite miscibility. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate (>50 mg/mL) | High solvent polarity induces a cavity penalty, though thioether polarizability assists solvation. |

| Water | 80.1 | Practically Insoluble (<0.1 mg/mL) | Prohibitive thermodynamic cost to disrupt the extensive aqueous hydrogen-bond network. |

Standardized Experimental Protocol: Liquid-State Thermodynamic Solubility

Because Butyl 2-(butylsulfanyl)propanoate is a liquid, traditional solid-state dissolution assays (which look for un-dissolved powder) are inadequate. Instead, a modified [2] must be employed to determine liquid-liquid miscibility limits.

The following step-by-step methodology is engineered as a self-validating system to ensure data integrity and prevent false positives caused by micro-emulsions.

Phase 1: Solvent Preparation & System Suitability

-

Vial Preparation: Prepare 2.0 mL glass HPLC vials with PTFE-lined septa to prevent solvent evaporation and plasticizer leaching.

-

Solvent Dispensing: Dispense 1.0 mL of the target organic solvent into each vial.

-

Internal Validation Check: Spike the solvent with a known internal standard (e.g., dodecane at 10 µg/mL). Causality: This validates the extraction recovery process and ensures that the analytical instrument's response remains stable across the entire run.

Phase 2: Solute Saturation & Equilibration

-

Incremental Addition: Introduce Butyl 2-(butylsulfanyl)propanoate incrementally (e.g., 50 µL, 100 µL, up to 500 µL) to the solvent.

-

Phase Verification: Causality: Exceeding the saturation limit of a liquid solute yields a biphasic liquid system, not a solid precipitate. Visual or turbidimetric confirmation of this distinct second liquid phase is the critical validation step proving that thermodynamic saturation has actually been reached.

-

Thermal Equilibration: Seal the vials and agitate using an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.1 °C. Vigorous agitation maximizes the interfacial surface area between the two liquid phases, ensuring rapid mass transfer and [3].

Phase 3: Phase Separation & Quantification

-

Centrifugal Coalescence: Centrifuge the biphasic mixtures at 10,000 × g for 15 minutes at 25 °C. Causality: Thioesters in polar solvents frequently form metastable micro-emulsions. High-speed centrifugation is a strict requirement to force droplet coalescence, preventing colloidal suspensions from falsely inflating the quantified solubility.

-

Aliquot Extraction: Carefully extract 50 µL of the saturated solvent phase, strictly avoiding the phase boundary.

-

Quantification: Dilute the aliquot in a compatible diluent (e.g., acetonitrile) and quantify the concentration using Gas Chromatography-Mass Spectrometry (GC-MS). UV-Vis is not recommended due to the compound's lack of a strong chromophore.

-

Data Validation: Run analytical triplicates. The relative standard deviation (RSD) must be <5%. A calibration curve ( R2>0.995 ) using matrix-matched standards must be analyzed concurrently.

Mechanistic Workflow Diagram

The following diagram maps the critical path of the self-validating miniaturized shake-flask workflow.

Figure 1: Miniaturized shake-flask workflow for liquid thermodynamic solubility profiling.

Conclusion

The solubility profile of Butyl 2-(butylsulfanyl)propanoate is fundamentally governed by its extensive aliphatic network and the moderate polarity of its thioester core. It exhibits infinite miscibility in non-polar to moderately polar organic solvents while demonstrating strict phase separation in highly polar, hydrogen-bonded networks. By employing a rigorously controlled, self-validating shake-flask protocol coupled with GC-MS quantification, researchers can accurately map its thermodynamic solubility boundaries, ensuring robust formulation, extraction, and synthetic workflows.

References

-

Hansen solubility parameter. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences. Available at:[Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at:[Link]

FTIR Absorption Frequencies and Structural Analysis of Butyl 2-(butylsulfanyl)propanoate: A Comprehensive Technical Guide

Executive Summary & Structural Deconstruction

Butyl 2-(butylsulfanyl)propanoate (CAS: 88802-62-4) is a versatile organic intermediate utilized in pharmaceutical synthesis, agrochemical development, and materials science[1]. Structurally, it possesses the molecular formula C11H22O2S .

A critical misconception often propagated in commercial chemical databases is the classification of this compound as a "thioester"[1]. As a Senior Application Scientist, I must emphasize that this classification is structurally inaccurate. Butyl 2-(butylsulfanyl)propanoate is an aliphatic ester containing a thioether (sulfide) linkage—specifically, the butyl ester of 2-(butylsulfanyl)propanoic acid.

This structural distinction is paramount for Fourier Transform Infrared (FTIR) spectroscopy. A true thioester ( R-C(=O)-S-R′ ) exhibits a carbonyl stretching frequency significantly shifted to lower wavenumbers (typically ~1690 cm⁻¹) due to the decreased electronegativity and larger atomic radius of sulfur compared to oxygen. In contrast, Butyl 2-(butylsulfanyl)propanoate features a standard aliphatic ester linkage ( R-C(=O)-O-R′ ), placing its carbonyl stretch firmly in the higher 1735–1750 cm⁻¹ range[2].

Theoretical Vibrational Analysis

To establish a self-validating analytical framework, we must predict the vibrational signatures based on molecular symmetry, bond stiffness, and dipole moment changes. The table below summarizes the expected FTIR absorption frequencies for this compound.

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Causality & Diagnostic Value |

| Aliphatic Ester | C=O Stretch | 1735 – 1750 | Strong | Confirms the ester backbone. The absence of a shift to ~1690 cm⁻¹ refutes the "thioester" misclassification[2][3]. |

| Aliphatic Ester | C–O–C Stretch | 1100 – 1250 | Strong | Asymmetric axial deformation typical of aliphatic ester linkages. Validates the ester oxygen bond[4]. |

| Alkyl Chains | C–H Stretch | 2840 – 3000 | Strong | Multiple peaks due to symmetric/asymmetric stretching of methylene ( −CH2− ) and terminal methyl ( −CH3 ) groups in the butyl chains[2]. |

| Alkyl Chains | C–H Bending | ~1460, ~1380 | Medium | Scissoring ( −CH2− ) and symmetric bending ( −CH3 ) of the aliphatic backbone. |

| Thioether (Sulfide) | C–S Stretch | 570 – 715 | Weak | The C-S bond has high polarizability but a low dipole moment change, making it weak in IR but highly diagnostic in Raman spectroscopy[5][6]. |

Experimental Protocol for ATR-FTIR Analysis

To ensure analytical trustworthiness, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol is recommended. ATR is chosen over traditional transmission cells (e.g., KBr windows) because the compound is a liquid at room temperature. ATR provides a consistent, short effective pathlength, preventing the intensely absorbing C=O ester stretch from saturating the detector and causing peak distortion.

Step 1: Instrument Initialization and Background Subtraction

-

Action: Purge the FTIR spectrometer with dry nitrogen. Record a background spectrum of the clean, dry ATR crystal (typically diamond or ZnSe) from 4000 to 400 cm⁻¹.

-

Causality: Atmospheric H2O and CO2 absorb heavily in the mid-IR region. Background subtraction is a critical self-validating step to prevent these atmospheric artifacts from masking the sample's aliphatic stretches or the delicate fingerprint region.

Step 2: Sample Application

-

Action: Apply 1–2 drops of neat Butyl 2-(butylsulfanyl)propanoate directly onto the ATR crystal, ensuring complete coverage of the active sensing area without introducing air bubbles.

Step 3: Spectral Acquisition

-

Action: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.

-

Causality: Averaging multiple scans increases the signal-to-noise ratio (SNR). A high SNR is absolutely essential for resolving the inherently weak C–S thioether stretch located in the noisy fingerprint region (570–715 cm⁻¹)[5][6].

Step 4: Spectral Processing and Quality Control

-

Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction.

-

Causality: Lower frequency IR waves penetrate deeper into the sample, artificially inflating peak intensities in the fingerprint region. ATR correction normalizes the spectrum to resemble a standard transmission spectrum, ensuring accurate relative intensity comparisons for structural validation.

Structural Validation Workflow

The logical progression from raw spectral data to structural confirmation relies on a branching validation system, mapped in the diagram below.

Figure 1: ATR-FTIR workflow and structural validation logic for Butyl 2-(butylsulfanyl)propanoate.

Mechanistic Interpretation of the Spectra

Once the spectrum is acquired, structural validation relies on the physical causality behind the specific absorption bands:

-

The Carbonyl Anchor (1735–1750 cm⁻¹): The most prominent feature will be the strong C=O stretching vibration. Because the ester oxygen is highly electronegative, it withdraws electron density via induction, stiffening the C=O bond and pushing the absorption to the 1735–1750 cm⁻¹ range[2]. Self-Validation Check: If the sample has degraded via hydrolysis into its constituent carboxylic acid and alcohol, a distinct shoulder will appear on the lower frequency side (1730–1700 cm⁻¹)[2].

-

The Aliphatic Framework (2840–3000 cm⁻¹): The dual butyl chains (one on the ester, one on the sulfide) contribute massive aliphatic character. The strong bands just below 3000 cm⁻¹ are diagnostic of sp3 hybridized C-H stretching[2]. Furthermore, the complete absence of any peaks above 3000 cm⁻¹ confirms the lack of unsaturation (alkenes or aromatics)[2].

-

The Thioether Fingerprint (570–715 cm⁻¹): The C-S stretch is notoriously difficult to identify in IR spectroscopy. Because the electronegativity of carbon (2.55) and sulfur (2.58) are nearly identical, the C-S bond has a very small resting dipole moment. Consequently, the change in dipole moment during vibration is minimal, resulting in a weak IR absorption[5][6]. However, the bond is highly polarizable. While this functional group produces a massive signal in complementary Raman spectroscopy, in the FTIR spectrum, a weak but reproducible band in the 630–660 cm⁻¹ range is used to validate the −CH2−S−C− thioether linkage[5][6].

References

-

ATR-FTIR Analysis for Oil Type Identification. UKEssays.com.[Link]

-

-

Infrared spectroscopy - Royal Society of Chemistry. Royal Society of Chemistry.[Link]

-

-

Solid-state characterization of triamcinolone acetonide nanosuspensiones by X-ray spectroscopy, ATR Fourier transforms infrared spectroscopy and differential scanning calorimetry analysis. National Institutes of Health (PMC).[Link]

-

SH bond in IR : r/Chempros. Reddit.[Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.[Link]

Sources

Application Note: Synthesis and Isolation of Butyl 2-(butylsulfanyl)propanoate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Area: Organic Intermediates, Thioester Functionalization, and Preclinical Synthesis

Introduction and Mechanistic Rationale

Butyl 2-(butylsulfanyl)propanoate (CAS: 88802-62-4) is a versatile organic intermediate characterized by its ester and thioether functional groups[1]. Compounds containing thioether and ester moieties are highly valued in both pharmaceutical development (as precursors to biologically active molecules) and materials science (in the formulation of specialized polymers)[1].

The most robust method for synthesizing this compound is via a Fischer Esterification [1]. This process involves the acid-catalyzed condensation of 2-(butylsulfanyl)propanoic acid with 1-butanol. Because esterification is an equilibrium-driven process, achieving high yields requires the continuous removal of the water byproduct.

Causality in Experimental Design:

-

Catalyst Selection: A strong acid catalyst, such as p-Toluenesulfonic acid (pTSA) or concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by 1-butanol[1].

-

Equilibrium Shift (Le Chatelier's Principle): To drive the reaction to completion, a Dean-Stark apparatus is employed[1]. Toluene is used as a co-solvent to form a minimum-boiling azeotrope with the generated water, allowing water to be physically removed from the reaction matrix.

-

Self-Validating System: The reaction progress is self-indicating; the theoretical yield of water can be calculated beforehand, and the volumetric collection of water in the Dean-Stark trap provides real-time confirmation of reaction conversion.

Reagent Stoichiometry and Physicochemical Data

To ensure reproducibility, the following stoichiometric ratios are optimized for a 100 mmol scale synthesis.

Table 1: Reaction Stoichiometry

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |

| 2-(butylsulfanyl)propanoic acid | Limiting Reagent | 162.25 | 1.00 | 16.23 g (100 mmol) |

| 1-Butanol | Nucleophile / Reactant | 74.12 | 1.50 | 11.12 g (150 mmol) |

| p-Toluenesulfonic acid (pTSA) | Acid Catalyst | 172.20 | 0.05 | 0.86 g (5 mmol) |

| Toluene | Azeotropic Solvent | 92.14 | N/A | 100 mL |

Table 2: Expected Physicochemical Properties

| Property | Value / Description |

| Appearance | Clear liquid[1] |

| Odor | Characteristic ester-like odor[1] |

| Solubility | Soluble in ethanol, ether, and organic solvents; limited in water[1] |

| Functional Groups | Ester, Thioether[1] |

Experimental Protocol

Phase 1: Reaction Assembly and Azeotropic Reflux

-

Preparation: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 16.23 g of 2-(butylsulfanyl)propanoic acid and 11.12 g of 1-Butanol.

-

Solvent & Catalyst: Add 100 mL of anhydrous toluene followed by 0.86 g of pTSA.

-

Apparatus Setup: Attach a Dean-Stark trap to the flask, and fit a reflux condenser atop the trap. Fill the side-arm of the Dean-Stark trap with toluene to prevent solvent depletion from the reaction flask.

-

Reflux: Submerge the flask in a pre-heated oil bath (approx. 120°C) to maintain a vigorous reflux of the toluene mixture (b.p. 110.6°C).

-

Monitoring: Monitor the accumulation of water in the Dean-Stark trap. The theoretical water yield is 1.8 mL. Continue refluxing until water ceases to collect (typically 4 to 6 hours).

Phase 2: Aqueous Workup and Extraction

-

Cooling: Remove the flask from the heat source and allow the mixture to cool to ambient room temperature.

-

Neutralization: Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of saturated aqueous sodium bicarbonate ( NaHCO3 )[1]. Caution: CO2 gas will evolve. Vent the funnel frequently. This step neutralizes the pTSA catalyst and extracts any unreacted carboxylic acid into the aqueous phase.

-

Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

-

Washing: Wash the organic (toluene) layer with 100 mL of brine (saturated NaCl solution) to remove residual water and salts.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate ( Na2SO4 )[1]. Swirl and let sit for 15 minutes until the solution is clear.

-

Filtration: Filter the suspension through a fluted filter paper to remove the drying agent.

Phase 3: Concentration and Purification

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure (approx. 40°C water bath) to remove the toluene and excess 1-butanol.

-

Fractional Distillation: Transfer the crude liquid to a micro-distillation apparatus[1]. Purify the product via fractional vacuum distillation.

-

Isolation: Collect the main fraction corresponding to Butyl 2-(butylsulfanyl)propanoate. Store the clear liquid in a sealed, amber glass vial flushed with inert gas (Argon or Nitrogen) to prevent long-term oxidation of the thioether moiety.

Workflow Visualization

Caption: Step-by-step synthetic workflow for the Fischer esterification and isolation of Butyl 2-(butylsulfanyl)propanoate.

References

Sources

Advanced Applications of Butyl 2-(butylsulfanyl)propanoate in Organic Thioesterification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Executive Summary: The Strategic Value of α -Thioether Esters

In modern organic synthesis, peptide semisynthesis, and the development of dynamic Covalent Adaptable Networks (CANs), the generation of thioesters is a foundational process. Butyl 2-(butylsulfanyl)propanoate (CAS 88802-62-4) is a highly specialized bifunctional building block featuring an α -thioether moiety adjacent to a butyl ester linkage.

Traditionally, converting an aliphatic oxoester directly into a thioester (trans-thioesterification) is thermodynamically challenging due to the strong resonance stabilization of the ester carbonyl 1. However, as a Senior Application Scientist, I leverage Butyl 2-(butylsulfanyl)propanoate specifically because its structural design bypasses these kinetic barriers. By exploiting the unique electronic properties of the α -sulfur atom, researchers can achieve high-yield thioesterification under surprisingly mild conditions.

Mechanistic Causality: Why the α -Sulfur Matters

To utilize this reagent effectively, one must understand the causality behind its reactivity. The presence of the butylsulfanyl group at the C2 position fundamentally alters the acyl substitution pathway through two primary mechanisms:

-

Inductive Activation (-I Effect): The electronegativity and polarizability of the α -sulfur atom draw electron density away from the carbonyl carbon. This inductive withdrawal disrupts the standard resonance overlap between the ester oxygen and the carbonyl, rendering the carbonyl carbon significantly more electrophilic and primed for nucleophilic attack by incoming thiols 2.

-

Neighboring Group Participation (NGP): During the formation of the tetrahedral intermediate, the lone pairs on the α -sulfur can stabilize the developing charge or form a transient episulfonium-like interaction. This lowers the entropic cost of the transition state, drastically accelerating the expulsion of the butoxide leaving group—a kinetic phenomenon heavily documented in dynamic covalent chemistry 3.

Fig 1: Mechanistic pathway of α-sulfur enhanced trans-thioesterification.

Experimental Protocol: Lewis Acid-Catalyzed Trans-thioesterification

This protocol details the conversion of Butyl 2-(butylsulfanyl)propanoate into a highly reactive α -thioether thioester surrogate, a critical precursor for Native Chemical Ligation (NCL) workflows 4.

Design Rationale: This is a self-validating system. Because transesterification is an equilibrium process, the protocol forces the reaction forward by continuously distilling off the 1-butanol byproduct (b.p. 117.7 °C). If the distillation head temperature drops below 110 °C while the reaction is at reflux, it acts as an immediate physical validation that the conversion has stalled.

Materials Required:

-

Substrate: Butyl 2-(butylsulfanyl)propanoate (1.0 eq, 10 mmol)

-

Nucleophile: Benzyl mercaptan (1.5 eq, 15 mmol)

-

Catalyst: Zinc(II) triflate ( Zn(OTf)2 ) (0.1 eq, 1.0 mmol)

-

Solvent: Anhydrous Toluene (20 mL)

-

Apparatus: Schlenk line, Dean-Stark trap or short-path distillation head.

Step-by-Step Methodology:

-

System Preparation: In an oven-dried 50 mL Schlenk flask purged with argon, dissolve 10 mmol of Butyl 2-(butylsulfanyl)propanoate in 20 mL of anhydrous toluene.

-

Catalyst Coordination: Add 1.0 mmol of Zn(OTf)2 .

-

Causality Note: The Lewis acid coordinates specifically to the ester carbonyl oxygen, amplifying its electrophilicity. Without this, the poor leaving-group ability of the butoxide ion will trap the reaction at the tetrahedral intermediate.

-

-

Nucleophile Introduction: Syringe in 15 mmol of benzyl mercaptan dropwise over 5 minutes to prevent localized exothermic spikes.

-

Thermodynamic Shifting (Critical Step): Equip the flask with a Dean-Stark trap filled with toluene. Heat the reaction mixture to 120 °C (reflux).

-

Self-Validation Checkpoint: Monitor the accumulation of 1-butanol in the trap. The volume of butanol collected directly correlates to the reaction yield.

-

-

Monitoring: Extract a 50 µL aliquot at the 3-hour mark. Quench with water, extract with ethyl acetate, and analyze via GC-MS. The target is >95% substrate consumption.

-

Workup & Isolation: Once complete (typically 4-6 hours), cool the mixture to room temperature. Quench with 10 mL of saturated aqueous NaHCO3 to neutralize the catalyst. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine organic layers, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Fig 2: Experimental workflow for the synthesis of α-thioether thioesters.

Quantitative Data: Reaction Optimization

To assist in scaling and adapting this protocol, the following table summarizes the quantitative optimization data for the trans-thioesterification of Butyl 2-(butylsulfanyl)propanoate. Note how the interplay between the catalyst and the thermodynamic removal of butanol dictates the yield.

| Entry | Catalyst System (mol %) | Nucleophile (Eq) | Temp (°C) | Time (h) | Butanol Removal | Isolated Yield (%) |

| 1 | None (Control) | Benzyl mercaptan (1.5) | 120 | 24 | Dean-Stark | < 5% |

| 2 | p -TsOH (10%) | Benzyl mercaptan (1.5) | 120 | 12 | Dean-Stark | 42% |

| 3 | Zn(OTf)2 (10%) | Benzyl mercaptan (1.5) | 80 | 12 | None (Reflux) | 38% |

| 4 | Zn(OTf)2 (10%) | Benzyl mercaptan (1.5) | 120 | 5 | Dean-Stark | 94% |

| 5 | Sc(OTf)3 (5%) | Benzyl mercaptan (1.5) | 120 | 4 | Dean-Stark | 96% |

Data Interpretation: Entry 3 demonstrates the self-validating nature of the thermodynamic shift; without the Dean-Stark apparatus removing the butanol, the equilibrium stalls at 38% yield regardless of the highly active Zn(OTf)2 catalyst.

References

- An overview of thioester synthesis.ResearchGate.

- Internal Catalysis in Dynamic Hydrogels with Associative Thioester Cross-Links.PMC - NIH.

- Combination of Fluorine and Tertiary Amine Activation in Catalyst-Free Thia-Michael Covalent Adaptable Networks.ACS Publications.

- Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates.Frontiers in Chemistry.

Sources

Application Note: Butyl 2-(butylsulfanyl)propanoate as a Bifunctional Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the selection of versatile, bifunctional synthetic intermediates is critical for accelerating structure-activity relationship (SAR) studies and developing stimuli-responsive prodrugs. Butyl 2-(butylsulfanyl)propanoate (CAS: 88802-62-4) is a highly modular aliphatic building block[1]. While occasionally misclassified in commercial catalogs as a simple thioester, structural analysis (SMILES: CCCCOC(=O)C(C)SCCCC) confirms it is an alkyl ester containing a distinct thioether moiety.

This dual functionality—a redox-active thioether and a hydrolyzable butyl ester—makes it an exceptionally valuable scaffold. It serves as a precursor for reactive oxygen species (ROS)-sensitive triggers[2] and as a core building block for propanoic acid-based pharmacophores, which are heavily utilized in metabolic disease and oncology research[3],[4].

Structural & Mechanistic Profiling

As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific intermediate over simpler analogs:

-

The Butyl Ester Handle (Lipophilicity & Protection): The butyl ester acts as a robust, lipophilic protecting group. During early-stage synthesis, it significantly enhances the LogP of the intermediate, facilitating purification via simple liquid-liquid extraction rather than chromatography[1]. Furthermore, it is completely stable under mild oxidative conditions, allowing orthogonal modification of the sulfur atom.

-

The Thioether Handle (Redox Switch): The butylsulfanyl group is a redox-active center. Thioethers can be selectively oxidized to sulfoxides or sulfones. This transformation dramatically alters the molecule's polarity and hydrogen-bonding capacity, a principle widely exploited in the design of ROS-responsive targeted drug delivery systems[5].

-

The α -Methyl Stereocenter: The propanoate core features an α -methyl group, providing a stereocenter that can be leveraged in chiral drug discovery, mimicking the structural profile of established profen-class drugs and specific receptor agonists[6].

Strategic Applications in Drug Discovery

ROS-Responsive Prodrug Triggers

The tumor microenvironment and sites of chronic inflammation are characterized by elevated levels of Reactive Oxygen Species (ROS), such as hydrogen peroxide ( H2O2 ) and hypochlorite ( HOCl ). The thioether moiety in Butyl 2-(butylsulfanyl)propanoate can be oxidized to a sulfoxide by these endogenous ROS[2]. Kinetic studies demonstrate that while H2O2 -mediated oxidation under physiological conditions has a half-life of several hours, hypochlorite accelerates this conversion to seconds[7]. This redox switch is utilized to design prodrugs where oxidation triggers a conformational change or an elimination cascade, releasing the active therapeutic payload specifically at the disease site[5].

Propanoic Acid Pharmacophores (GPR40 Agonists & Anticancer Agents)

Upon saponification of the butyl ester, the resulting 2-(butylsulfanyl)propanoic acid[8] becomes a privileged pharmacophore. Propanoic acid derivatives are critical in the development of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists. These agonists enhance glucose-stimulated insulin secretion, making them prime targets for Type 2 Diabetes therapies[3],[6]. Additionally, recent oncological research has identified propanoic acid derivatives as potent scaffolds for targeting EGFR and SIRT2 in non-small cell lung cancer (NSCLC) models[9],[4].

Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in mechanistic safeguards to prevent common synthetic failures, such as over-oxidation or unwanted thioether cleavage.

Protocol A: Controlled Oxidation to Butyl 2-(butylsulfinyl)propanoate

Objective: Selectively oxidize the thioether to a sulfoxide without forming the sulfone, preserving the butyl ester.

-

Preparation: Dissolve 10.0 mmol of Butyl 2-(butylsulfanyl)propanoate in 30 mL of anhydrous dichloromethane (DCM).

-

Temperature Control (Critical): Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the secondary oxidation of sulfoxide to sulfone, ensuring kinetic control.

-

Reagent Addition: Slowly add 10.5 mmol (1.05 eq) of meta-chloroperoxybenzoic acid (mCPBA, 77% max) dissolved in 20 mL of DCM dropwise over 30 minutes.

-

Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The sulfoxide product will appear significantly more polar (lower Rf ) than the starting material.

-

Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ) to destroy unreacted peroxide. Wash the organic layer twice with saturated aqueous sodium bicarbonate ( NaHCO3 ) to remove meta-chlorobenzoic acid.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the sulfoxide intermediate.

Protocol B: Base-Catalyzed Saponification to 2-(Butylsulfanyl)propanoic Acid

Objective: Hydrolyze the butyl ester to the free carboxylic acid for subsequent amide coupling or biological testing.

-

Solvent System: Dissolve 10.0 mmol of Butyl 2-(butylsulfanyl)propanoate in a 3:1:1 mixture of THF/MeOH/ H2O (50 mL). Causality: This specific solvent ratio ensures complete solubility of the lipophilic ester while providing the aqueous environment necessary for hydrolysis.

-

Base Addition: Add 30.0 mmol (3.0 eq) of Lithium Hydroxide monohydrate ( LiOH⋅H2O ). Causality: Base-catalyzed saponification is strictly preferred over acid hydrolysis to prevent sulfonium ion formation or cleavage of the thioether bond.

-

Reaction: Stir at room temperature for 12 hours.

-

Workup (Self-Validating Step): Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. The product will precipitate or form an oil.

-

Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organics over Na2SO4 and concentrate to yield the pure 2-(butylsulfanyl)propanoic acid.

Quantitative Data Presentation

Table 1: Reaction Optimization for Divergent Derivatization

| Reaction Type | Reagent / Catalyst | Solvent System | Temp (°C) | Time (h) | Target Product | Yield (%) | Purity (HPLC) |

| Oxidation | mCPBA (1.05 eq) | DCM | 0 | 2 | Sulfoxide | 88 | >95% |

| Oxidation | H2O2 (30% aq, 2.0 eq) | HFIP | 25 | 4 | Sulfoxide | 82 | >92% |

| Oxidation | mCPBA (2.5 eq) | DCM | 25 | 12 | Sulfone | 91 | >98% |

| Hydrolysis | LiOH⋅H2O (3.0 eq) | THF/MeOH/ H2O | 25 | 12 | Free Acid | 94 | >99% |

| Hydrolysis | 6M HCl (aq) | 1,4-Dioxane | 80 | 24 | Free Acid | 45 | <70% (Side products) |

Note: Acidic hydrolysis results in poor yields due to thioether instability at high temperatures, validating the choice of LiOH in Protocol B.

Workflow Visualizations

Caption: Divergent synthetic pathways of Butyl 2-(butylsulfanyl)propanoate in drug discovery.

Caption: Mechanism of ROS-triggered drug release via thioether oxidation.

References

-

[2] Bansal, S., et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters, ACS Publications, 2025. Available at:[Link]

-

[7] Bansal, S., & Wang, B. "Reactive oxygen species (ROS) research in drug discovery and drug delivery: Can the medium Be a Trojan Horse disguised as something benign?" Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. Available at: [Link]

-

[9] Debuglies. Innovative Approaches in Anticancer Drug Discovery: Exploring the Potential of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. 2024. Available at: [Link]

-

[3] DovePress. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. 2024. Available at: [Link]

-

[4] Golcienė, B., et al. "Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR." MDPI, 2025. Available at: [Link]

-

[5] PMC / NIH. Organic Carbon Monoxide Prodrugs Activated by Endogenous Reactive Oxygen Species for Targeted Delivery. Available at: [Link]

-

[6] Yoon, D.-O., et al. "SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists." Journal of Medicinal Chemistry, Academia.edu. Available at: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dovepress.com [dovepress.com]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. debuglies.com [debuglies.com]

Application Note: Catalytic Strategies for the Preparation of Butyl 2-(butylsulfanyl)propanoate

Introduction & Mechanistic Rationale

Butyl 2-(butylsulfanyl)propanoate is a versatile thioether-ester intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced polymeric materials[1]. The molecule features two distinct functional groups—a thioether and an aliphatic ester—which present unique chemoselectivity challenges during synthesis.

To successfully synthesize this compound, researchers must choose a catalytic pathway that maximizes yield while preventing side reactions such as thioether oxidation or α -proton elimination. This application note details two highly efficient, field-proven catalytic strategies for its preparation:

-

Route A: Acid-Catalyzed Fischer Esterification.

-

Route B: Base-Catalyzed Nucleophilic Thioalkylation.

By understanding the mechanistic causality behind the selection of specific catalysts and reaction conditions, drug development professionals can scale these protocols with high reproducibility and analytical confidence.

Synthetic Strategy A: Acid-Catalyzed Fischer Esterification

Mechanistic Causality

The most direct route to Butyl 2-(butylsulfanyl)propanoate involves the condensation of 2-(butylsulfanyl)propanoic acid with 1-butanol[1]. Because Fischer esterification is a reversible equilibrium process, water must be continuously removed to drive the reaction to completion[2].

Catalyst Selection: While sulfuric acid ( H2SO4 ) is a traditional catalyst, it is a strong oxidant that can prematurely oxidize the sensitive thioether linkage into a sulfoxide or sulfone. Therefore, para-toluenesulfonic acid ( p -TsOH) is the catalyst of choice[3]. p -TsOH provides the necessary Brønsted acidity to protonate the carboxylic carbonyl—enhancing its electrophilicity for nucleophilic attack by 1-butanol—without risking oxidative degradation of the sulfur center. A Dean-Stark apparatus is employed with toluene as the solvent to azeotropically remove the water byproduct[3].

Experimental Protocol

Reagents:

-

2-(butylsulfanyl)propanoic acid: 10.0 g (61.6 mmol, 1.0 eq)

-

1-Butanol: 6.85 g (92.4 mmol, 1.5 eq)

-

p -TsOH monohydrate: 0.58 g (3.08 mmol, 0.05 eq)

-

Toluene (Anhydrous): 100 mL

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagent Addition: Add 2-(butylsulfanyl)propanoic acid, 1-butanol, and p -TsOH to the flask, followed by 100 mL of toluene.

-

Reflux & Dehydration: Heat the mixture to 115–120 °C under vigorous stirring. Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 12–16 hours until water accumulation ceases (theoretical yield of water ≈ 1.1 mL).

-

Quenching: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO3 to neutralize the p -TsOH catalyst and extract any unreacted carboxylic acid.

-

Washing & Drying: Wash the organic layer with 50 mL of brine, dry over anhydrous Na2SO4 , and filter.

-

Concentration & Purification: Remove the toluene and excess 1-butanol under reduced pressure using a rotary evaporator. Purify the crude pale-yellow oil via fractional vacuum distillation to yield the pure target compound.

Synthetic Strategy B: Base-Catalyzed Nucleophilic Thioalkylation

Mechanistic Causality

An alternative disconnection approach constructs the C-S bond via the nucleophilic substitution ( SN2 ) of an alkyl halide with a thiolate[4]. Here, 1-butanethiol reacts with butyl 2-bromopropanoate.

Catalyst Selection: The α -bromo ester is highly susceptible to base-induced E2 elimination, which would yield butyl acrylate as an unwanted byproduct. To prevent this, a mild, chemoselective base such as Cesium Carbonate ( Cs2CO3 ) is utilized instead of harsh bases like NaH or KOtBu [5]. To accelerate the SN2 kinetics, Tetrabutylammonium iodide (TBAI) is added as a phase-transfer and nucleophilic catalyst[5]. TBAI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein-type activation), ensuring rapid and quantitative thioalkylation at lower temperatures.

Experimental Protocol

Reagents:

-

Butyl 2-bromopropanoate: 10.0 g (47.8 mmol, 1.0 eq)

-

1-Butanethiol: 4.74 g (52.6 mmol, 1.1 eq)

-

Cs2CO3 : 23.3 g (71.7 mmol, 1.5 eq)

-

TBAI: 1.76 g (4.78 mmol, 0.1 eq)

-

Dimethylformamide (DMF, Anhydrous): 80 mL

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask purged with nitrogen, suspend Cs2CO3 and TBAI in 80 mL of anhydrous DMF.

-

Thiol Activation: Add 1-butanethiol dropwise at room temperature and stir for 15 minutes to generate the cesium thiolate intermediate.

-

Alkylation: Slowly add butyl 2-bromopropanoate via syringe.

-

Heating: Elevate the temperature to 80 °C and stir for 6–8 hours.

-

Workup: Cool to room temperature and quench by adding 150 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate ( 3×75 mL).

-

DMF Removal: Wash the combined organic layers extensively with water ( 5×50 mL) to remove residual DMF, followed by a final brine wash (50 mL).

-

Drying & Purification: Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 95:5 Hexanes/Ethyl Acetate) to isolate the product.

Reaction Condition Summary & Data Presentation

The following table summarizes the quantitative parameters of both catalytic workflows, allowing researchers to select the optimal route based on precursor availability and scale-up requirements.

| Parameter | Route A: Fischer Esterification | Route B: Nucleophilic Thioalkylation |

| Starting Materials | 2-(butylsulfanyl)propanoic acid + 1-Butanol | Butyl 2-bromopropanoate + 1-Butanethiol |

| Catalyst System | p -TsOH (5 mol%) | Cs2CO3 (1.5 eq) + TBAI (10 mol%) |

| Solvent | Toluene | Anhydrous DMF |

| Temperature | 110–115 °C (Reflux) | 80 °C |

| Reaction Time | 12–16 hours | 6–8 hours |

| Primary Byproduct | Water ( H2O ) | Hydrogen Bromide (neutralized to CsBr ) |

| Typical Yield | 85–92% | 88–95% |

| Key Advantage | High atom economy, cheap reagents | Mild conditions, avoids acidic degradation |

Mandatory Visualization: Synthetic Workflows

Figure 1: Divergent catalytic pathways for the synthesis of Butyl 2-(butylsulfanyl)propanoate.

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the synthesis, the protocol must operate as a self-validating system. Researchers should implement the following In-Process Controls (IPCs) and structural validations:

-

TLC Monitoring: Track the disappearance of the starting acid (Route A) or α -bromo ester (Route B). Thioethers can be visualized effectively using iodine chamber staining.

-

GC-MS Analysis: Confirm reaction completion and product mass. The target molecule ( C11H22O2S ) will exhibit a molecular ion peak at m/z 218.1 .

-

1 H NMR Structural Confirmation:

-

Look for a distinct quartet at ≈ 3.2–3.4 ppm corresponding to the chiral α -proton (-CH-) situated between the sulfur atom and the ester carbonyl.

-

Verify the ester formation via the triplet at ≈ 4.1 ppm, corresponding to the -OCH 2

- protons of the butyl ester.

-

Confirm the thioether linkage via the triplet at ≈ 2.6 ppm, corresponding to the -SCH 2

- protons of the butylsulfanyl group.

-

References

-

EvitaChem. "Buy Butyl 2-(butylsulfanyl)propanoate (EVT-14264532) | 88802-62-4." 1

-

OperaChem. "Fischer Esterification-Typical Procedures." 3

-

Master Organic Chemistry. "Thiols And Thioethers." 4

-

ResearchGate. "A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI." 5

-

OperaChem. "Formation of Esters." 2

Sources

Application Notes and Protocols for Butyl 2-(butylsulfanyl)propanoate in Flavor and Fragrance Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of Butyl 2-(butylsulfanyl)propanoate (CAS No. 88802-62-4) in the field of flavor and fragrance chemistry. Butyl 2-(butylsulfanyl)propanoate is a sulfur-containing ester with a complex and potent aroma profile, making it a valuable component in the creation of nuanced and impactful sensory experiences. These notes will cover its organoleptic properties, potential natural occurrence, synthesis, and applications, along with detailed protocols for its analysis and sensory evaluation.

Introduction: The Role of Sulfur in Modern Flavor and Fragrance

Volatile sulfur compounds are critical to the characteristic flavors and off-flavors of a vast array of foods and beverages.[1][2] Despite often being present in trace amounts, their exceptionally low odor thresholds allow them to exert a significant influence on the overall sensory profile.[2] While simple sulfur compounds can be associated with undesirable aromas, more complex molecules, such as thioesters, are responsible for some of the most sought-after notes in fruits, roasted meats, and coffee.[1][3]

Butyl 2-(butylsulfanyl)propanoate, a member of the thioester family, exemplifies the dual nature of sulfur-containing flavor compounds. Its structure, which combines a butyl ester with a butylsulfanyl group, suggests a complex aroma profile that marries fruity and savory notes. This guide will delve into the specific attributes of this compound and provide the necessary technical information for its effective utilization in flavor and fragrance formulations.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Butyl 2-(butylsulfanyl)propanoate | - |

| CAS Number | 88802-62-4 | - |

| Molecular Formula | C₁₁H₂₂O₂S | [1] |

| Molecular Weight | 218.36 g/mol | [1] |

| Appearance | Typically a clear liquid | [4] |

| Odor | Characteristic ester-like, with complex nuances | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [4] |

Organoleptic Properties and Sensory Profile

While specific sensory data for Butyl 2-(butylsulfanyl)propanoate is not extensively published, its chemical structure allows for an educated projection of its aroma profile based on related thioesters. The presence of the butyl propanoate moiety suggests a foundation of fruity notes, reminiscent of apple, pear, and tropical fruits.[5] However, the introduction of the butylsulfanyl group is expected to impart a range of more complex and potent aromas.

A closely related thioester described in patent literature offers a compelling analogue for the anticipated sensory profile of Butyl 2-(butylsulfanyl)propanoate, with descriptors including:

-

Top Notes: Astringent, tropical, mango, citrus, grapefruit

-

Mid Notes: Onion, catty, marigold, herbal, floral, geranium

-

Base Notes: Green, savory

This combination of fruity, floral, and savory/sulfurous notes makes Butyl 2-(butylsulfanyl)propanoate a highly versatile ingredient. At very low concentrations, it can enhance the juiciness and complexity of fruit flavors, while at higher concentrations, it can contribute to savory, meaty, and even exotic floral profiles.[4]

Natural Occurrence and Biosynthesis

The natural occurrence of Butyl 2-(butylsulfanyl)propanoate has not been definitively documented in publicly available literature. However, a wide variety of simpler thioesters have been identified in fruits such as strawberries, pineapple, and melon.[1] For instance, methyl and ethyl 3-(methylthio)propionate are known to contribute to the background green notes in pineapple.[1]

It is plausible that Butyl 2-(butylsulfanyl)propanoate could be formed in nature through the enzymatic esterification of 2-(butylsulfanyl)propanoic acid with butanol, or through other metabolic pathways involving sulfur-containing amino acids. The presence of endogenous thioesterases in tropical fruits, which are capable of hydrolyzing thioesters to release potent thiols, suggests a dynamic role for this class of compounds in fruit aroma development.

Applications in Flavor and Fragrance Formulations

The multifaceted aroma profile of Butyl 2-(butylsulfanyl)propanoate makes it suitable for a wide range of applications:

-

Tropical Fruit Flavors: At parts-per-billion (ppb) levels, it can introduce authentic ripe and slightly "wild" notes to mango, guava, passionfruit, and pineapple flavors.[6]

-

Citrus and Berry Flavors: It can be used to add complexity and a "zesty" or "jammy" character to grapefruit, blackcurrant, and raspberry formulations.

-

Savory and Meat Flavors: The subtle sulfurous and onion-like notes can enhance the richness and authenticity of roasted meat, broth, and savory snack seasonings.[4]

-

Exotic Floral Fragrances: The green and slightly catty notes can be used to create unique and natural-smelling floral fragrances, such as marigold and geranium.[4]

Synthesis Protocol: Fischer Esterification

The synthesis of Butyl 2-(butylsulfanyl)propanoate is typically achieved through a Fischer esterification reaction.[4]

Diagram of Synthesis Workflow

Caption: Fischer esterification workflow for Butyl 2-(butylsulfanyl)propanoate synthesis.

Step-by-Step Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-(butylsulfanyl)propanoic acid and a molar excess of butanol (typically 1.5 to 2 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by simple distillation to obtain pure Butyl 2-(butylsulfanyl)propanoate.[4]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of Butyl 2-(butylsulfanyl)propanoate in food matrices or fragrance compositions is best performed using GC-MS, which provides both high resolution and definitive identification.

Diagram of Analytical Workflow

Caption: General workflow for the GC-MS analysis of Butyl 2-(butylsulfanyl)propanoate.

Step-by-Step Protocol:

-

Sample Preparation:

-

Liquid Samples (e.g., beverages, fragrance oils): Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or use solid-phase microextraction (SPME) with a suitable fiber (e.g., PDMS/DVB).

-

Solid Samples (e.g., food products): Homogenize the sample and perform a solvent extraction, followed by clean-up steps to remove non-volatile matrix components.

-

-

GC-MS Parameters:

-

Gas Chromatograph: A typical GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A starting temperature of 40-50°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

-

Scan Range: m/z 35-350.

-

-

Data Analysis:

-

Identify Butyl 2-(butylsulfanyl)propanoate based on its retention time and comparison of its mass spectrum with a reference spectrum.

-

Quantification can be performed using an internal or external standard method.

-

Sensory Evaluation Protocol

Due to the potency of sulfur-containing compounds, sensory evaluation must be conducted with care to avoid panelist fatigue and carry-over effects.

Diagram of Sensory Evaluation Workflow

Caption: Workflow for the sensory evaluation of Butyl 2-(butylsulfanyl)propanoate.

Step-by-Step Protocol:

-

Panelist Selection and Training: Select panelists based on their sensory acuity and train them on the specific aroma attributes associated with thioesters, using reference standards.[5][7]

-

Sample Preparation: Prepare a dilution series of Butyl 2-(butylsulfanyl)propanoate in a neutral base (e.g., deodorized oil for flavor, ethanol for fragrance) to determine its detection and recognition thresholds.

-

Testing Methodology:

-

Difference Testing (e.g., Triangle Test): To determine the detection threshold, present panelists with three samples, two of which are the blank base and one contains the analyte, and ask them to identify the different sample.[8]

-

Descriptive Analysis: For aroma profiling, provide panelists with a single sample and a list of aroma descriptors. Ask them to rate the intensity of each attribute on a labeled magnitude scale.

-

-

Testing Environment: Conduct all sensory evaluations in a well-ventilated, odor-free environment.[8]

-

Data Analysis: Analyze the collected data using appropriate statistical methods to determine sensory thresholds and create a comprehensive sensory profile.

Safety and Handling

-

Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames.[9][10] The product is likely a flammable liquid.[11][12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Regulatory Status

The FEMA GRAS (Generally Recognized As Safe) status of Butyl 2-(butylsulfanyl)propanoate has not been explicitly listed in publicly accessible databases. It is recommended to consult the latest FEMA publications or a regulatory expert before commercial use in food products.[13][14][15]

Conclusion

Butyl 2-(butylsulfanyl)propanoate is a potent and versatile aroma chemical with significant potential in both flavor and fragrance applications. Its complex sensory profile, combining fruity and savory notes, allows for the creation of innovative and authentic sensory experiences. The protocols outlined in this document provide a framework for the synthesis, analysis, and sensory evaluation of this compound, enabling researchers and product developers to explore its full potential.

References

-

The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. (2011). Available at: [Link]

- Thioester compounds and their use in fragrance or flavor applications. Google Patents. (2009).

- Thioether precursors for fragrant ketones and aldehydes. Google Patents. (2019).

-